1,1,2,2-Tetramethyldisilane
Description
Structure
3D Structure
Properties
CAS No. |
814-98-2 |
|---|---|
Molecular Formula |
C4H14Si2 |
Molecular Weight |
118.32 g/mol |
IUPAC Name |
dimethylsilyl(dimethyl)silane |
InChI |
InChI=1S/C4H14Si2/c1-5(2)6(3)4/h5-6H,1-4H3 |
InChI Key |
RDWAGGBALVFUHB-UHFFFAOYSA-N |
SMILES |
C[Si](=[Si](C)C)C |
Canonical SMILES |
C[SiH](C)[SiH](C)C |
Other CAS No. |
814-98-2 |
Pictograms |
Flammable |
Synonyms |
1,1,2,2-Tetramethyl-disilane; 1,1,2,2-Tetramethyldisilane |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 1,1,2,2-Tetramethyldisilane (CAS 814-98-2): Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Niche Organosilicon Reagent
1,1,2,2-Tetramethyldisilane, identified by the CAS number 814-98-2, is an organosilicon compound that has carved out a specialized role in modern chemical synthesis. While not as ubiquitous as some of its silane counterparts, its unique reactivity, stemming from the presence of a silicon-silicon bond and reactive silicon-hydrogen bonds, makes it a valuable tool for specific transformations. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and, most importantly, its applications in contexts relevant to pharmaceutical and materials science research. The incorporation of silicon into small molecules is a growing strategy in medicinal chemistry to enhance biological activity and improve pharmacological profiles[1]. Organosilicon compounds can offer altered chemical properties that lead to potent and selective interactions with biological macromolecules[1].
Core Molecular and Physical Characteristics
1,1,2,2-Tetramethyldisilane is a colorless liquid with a molecular formula of C₄H₁₄Si₂ and a molecular weight of 118.32 g/mol . Its structure features two silicon atoms bonded to each other, with each silicon atom also bonded to two methyl groups and one hydrogen atom. This arrangement confers a unique reactivity profile, distinct from that of monosilanes.
Table 1: Physicochemical Properties of 1,1,2,2-Tetramethyldisilane
| Property | Value |
| CAS Number | 814-98-2 |
| Molecular Formula | C₄H₁₄Si₂ |
| Molecular Weight | 118.32 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 86-87 °C |
| Density | 0.715 g/mL at 25 °C |
| Flash Point | -26 °C |
| Refractive Index (n20/D) | 1.428 |
Synthesis of 1,1,2,2-Tetramethyldisilane: A Laboratory-Scale Protocol
The synthesis of 1,1,2,2-Tetramethyldisilane is typically achieved through the reduction of its chlorinated precursor, 1,1,2,2-tetramethyldichlorodisilane. This transformation is a cornerstone for accessing this valuable reagent.
Experimental Protocol: Reduction of 1,1,2,2-Tetramethyldichlorodisilane
Objective: To synthesize 1,1,2,2-Tetramethyldisilane via the reduction of 1,1,2,2-tetramethyldichlorodisilane.
Materials:
-
1,1,2,2-Tetramethyldichlorodisilane (CAS: 4342-61-4)
-
Sodium hydride (NaH) in mineral oil
-
Sodium borohydride (NaBH₄)
-
Anhydrous diethyl ether of tetraethylene glycol (DETEG) or other suitable high-boiling ether solvent
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (Schlenk line, cannulas, etc.)
Step-by-Step Methodology:
-
Reactor Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas inlet is assembled and flame-dried. The system is then purged with inert gas.
-
Addition of Reducing Agents: A suspension of sodium hydride (and a catalytic amount of sodium borohydride) in anhydrous DETEG is prepared in the reaction flask under a positive pressure of inert gas.
-
Addition of Precursor: 1,1,2,2-Tetramethyldichlorodisilane is added dropwise to the stirred suspension of the reducing agents at a controlled rate to manage the exothermic reaction.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is carefully quenched. The product, 1,1,2,2-Tetramethyldisilane, is then isolated from the high-boiling solvent by fractional distillation under reduced pressure.
Causality Behind Experimental Choices:
-
The use of a high-boiling ether solvent like DETEG is crucial for two reasons: it effectively solvates the reducing agents and its high boiling point allows for a straightforward separation of the more volatile product by distillation.
-
The combination of NaH and NaBH₄ can provide a more efficient and cost-effective reduction compared to using a single, more expensive reducing agent.
-
Strict anhydrous and inert conditions are paramount to prevent the hydrolysis of the chlorosilane starting material and the product, as well as to ensure the safe handling of the reactive hydrides.
Caption: Synthesis of 1,1,2,2-Tetramethyldisilane.
Analytical Characterization: Spectroscopic Profile
A thorough analytical characterization is essential for confirming the identity and purity of 1,1,2,2-Tetramethyldisilane.
-
¹H NMR: The proton NMR spectrum is expected to show two main signals: a multiplet for the Si-H protons and a doublet for the methyl protons, with coupling to the Si-H proton. The integration of these signals should correspond to a 1:6 ratio (for the two Si-H protons and twelve methyl protons, respectively).
-
¹³C NMR: The carbon-13 NMR spectrum will display a single signal for the four equivalent methyl carbons.
-
IR Spectroscopy: The infrared spectrum is characterized by a strong absorption band corresponding to the Si-H stretching vibration, typically in the region of 2100-2200 cm⁻¹. Other characteristic peaks include those for C-H stretching and bending vibrations of the methyl groups.
-
Mass Spectrometry: Mass spectrometric analysis can confirm the molecular weight of the compound. Studies on the thermal decomposition of 1,1,2,2-tetramethyldisilane using vacuum ultraviolet photoionization time-of-flight mass spectrometry (VUV-PI-TOF-MS) have been conducted to understand its fragmentation pathways[1].
Applications in Synthesis: A Focus on Drug Development
The synthetic utility of 1,1,2,2-Tetramethyldisilane is primarily centered on its role as a reducing agent and as a precursor for the introduction of silicon-containing moieties into organic molecules.
Role as a Reducing Agent
The Si-H bonds in 1,1,2,2-Tetramethyldisilane are reactive and can participate in the reduction of various functional groups. While less common than other silane reducing agents, disilanes can offer unique selectivity. For instance, related disiloxanes have been shown to be effective in the platinum-catalyzed reduction of carboxamides to amines, a transformation that is highly valuable in the synthesis of pharmaceutical intermediates, as the amine functional group is prevalent in many drug molecules[2]. This reaction often tolerates other reducible functional groups, providing a degree of chemoselectivity[2].
Caption: Reduction of a carboxamide to an amine.
Precursor to Silicon-Containing Building Blocks
The "silicon switch," a strategy involving the replacement of a carbon atom in a drug molecule with a silicon atom, is an emerging concept in medicinal chemistry aimed at improving the pharmacokinetic and toxicological (ADME/Tox) properties of a drug candidate[3][4]. Silicon's unique properties, such as its larger atomic size and different electronegativity compared to carbon, can lead to analogues with improved metabolic stability, enhanced potency, or altered selectivity[3][4].
1,1,2,2-Tetramethyldisilane can serve as a precursor for the synthesis of more complex silicon-containing building blocks that can be incorporated into drug-like scaffolds. The Si-Si bond can be cleaved under certain conditions to generate silyl radicals or silyl anions, which can then be used to form new silicon-carbon bonds. This approach allows for the construction of novel chemical entities that are not accessible through traditional organic synthesis. The development of synthetic methods for silicon-containing heterocycles is an active area of research, with the goal of making these building blocks more accessible for routine use in medicinal chemistry[5].
Safety and Handling
1,1,2,2-Tetramethyldisilane is a highly flammable liquid with a low flash point. It should be handled in a well-ventilated fume hood, away from ignition sources. Personal protective equipment, including safety glasses, flame-retardant lab coat, and appropriate gloves, should be worn at all times. The compound is also moisture-sensitive and should be stored under an inert atmosphere.
Conclusion and Future Outlook
1,1,2,2-Tetramethyldisilane is a specialized reagent with demonstrated utility in chemical synthesis, particularly as a reducing agent and a precursor to silicon-containing compounds. For drug development professionals, its relevance lies in the broader and expanding field of organosilicon medicinal chemistry. As the quest for novel drug candidates with improved properties continues, the strategic incorporation of silicon is poised to become an increasingly important tool. While direct applications of 1,1,2,2-Tetramethyldisilane in the synthesis of marketed drugs are not widely documented, its role as a building block for creating novel silicon-containing scaffolds holds significant promise for the future of drug discovery. Further research into the reactivity and applications of this and other disilanes will undoubtedly expand their utility in the synthesis of complex and biologically active molecules.
References
-
Annaliese K Franz. The synthesis of biologically active organosilicon small molecules. Curr Opin Drug Discov Devel. 2007 Nov;10(6):654-71. [Link]
-
Franz, A. K., & Wilson, S. O. (2013). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry, 56(2), 388-405. [Link]
-
Panayides, J.-L., Riley, D. L., Hasenmaile, F., & van Otterlo, W. A. L. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry, (10), 3286-3344. [Link]
-
Showell, G. A., & Mills, J. S. (2024, July 1). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. [Link]
-
Franz, A. K., & Wilson, S. O. (2013). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry, 56(2), 388–405. [Link]
-
Wikipedia. (n.d.). Tetramethylsilane. In Wikipedia. Retrieved February 13, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Tetramethyldisiloxane (TMDSO, TMDS). [Link]
-
Gelest, Inc. (n.d.). Dehydrogenative Silylation of Alcohols and Other Functionalities. Gelest Technical Library. [Link]
-
SpectraBase. (n.d.). 1,1,2,2-Tetramethyl-1,2-diphenyldisilane - Optional[29Si NMR] - Chemical Shifts. [Link]
-
Showell, G. A., & Wos, J. A. (2018). Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles. ACS Medicinal Chemistry Letters, 9(12), 1163–1168. [Link]
-
Gable, K. P. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]
-
Wang, Z., & Ju, Y. (2022). Theoretical Investigation on H-Abstraction Reactions of Silanes with H and CH3 Attacking: A Comparative Study with Alkane Counterparts. ACS Omega, 7(5), 4473–4482. [Link]
-
Scribd. (n.d.). Tetramethylsilane in NMR Calibration | PDF. [Link]
-
NIST. (n.d.). Silane, tetramethyl-. In NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Silane, tetramethyl-. In NIST Chemistry WebBook. [Link]
Sources
- 1. The synthesis of biologically active organosilicon small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TMDSO, Tetramethyldisiloxane [organic-chemistry.org]
- 3. The role of silicon in drug discovery: a review [ouci.dntb.gov.ua]
- 4. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 5. Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Solubility & Solvent Compatibility of 1,1,2,2-Tetramethyldisilane (TMDS)
Executive Summary
1,1,2,2-Tetramethyldisilane (TMDS) is a versatile, liquid organosilicon reagent extensively used as a hydride source in organic synthesis. Unlike solid reductants, TMDS acts as a "liquid tool," exhibiting complete miscibility with a broad spectrum of aprotic organic solvents. Its solubility profile is governed by its non-polar, lipophilic nature, making it highly compatible with hydrocarbons, ethers, and chlorinated solvents.
Critical Constraint: TMDS is moisture-sensitive.[1][2] While physically miscible with protic solvents, it is chemically incompatible with water and alcohols in the presence of nucleophiles or catalysts, leading to rapid hydrogen gas evolution.
Physicochemical Profile
Understanding the physical state of TMDS is prerequisite to mastering its solubility.[1] As a non-polar liquid, it does not dissolve in solvents so much as it forms homogeneous mixtures with them.
| Property | Value | Context for Solubility |
| Physical State | Colorless Liquid | Miscible with most organic liquids.[1] |
| Boiling Point | 86–87 °C | Suitable for reflux in THF, Hexane, and DCM; requires care in Toluene (BP 110 °C). |
| Density | 0.715 g/mL | Lighter than water and chlorinated solvents. |
| Polarity | Non-polar | Driven by London Dispersion Forces. |
| Reactivity | Hydridic (Si-H) | Reducing agent; sensitive to protic sources.[1] |
Solubility & Miscibility Guide
The "Like Dissolves Like" Mechanism
TMDS lacks hydrogen bond donors/acceptors and possesses a lipophilic tetramethyl-substituted disilane backbone.[1] Consequently, its solvation energy is maximized in solvents that interact primarily through Van der Waals forces.
Class A: Highly Compatible (Inert Solvents)
These solvents are the standard media for TMDS-mediated hydrosilylation and reduction reactions.[1]
-
Hydrocarbons (Aliphatic & Aromatic):
-
Chlorinated Solvents:
-
Examples: Dichloromethane (DCM), Chloroform (
), 1,2-Dichloroethane. -
Application: Preferred for Lewis Acid-catalyzed reductions (e.g., reductive etherification) due to their ability to solubilize polar substrates while remaining inert to the silane.[1]
-
-
Ethers (Aprotic):
-
Examples: Diethyl Ether (
), Tetrahydrofuran (THF), 1,4-Dioxane, MTBE. -
Note: THF is particularly useful as it can coordinate with Lewis Acid catalysts (e.g.,
), modulating reactivity, though it does not react with TMDS itself under neutral conditions.
-
Class B: Conditionally Compatible (Reactive Solvents)
-
Alcohols (Methanol, Ethanol):
-
Acetonitrile:
Class C: Incompatible
-
Water: Immiscible and reactive.[1] Hydrolysis generates siloxanes and flammable hydrogen gas.[1]
-
DMSO/DMF: While miscible, these polar aprotic solvents can sometimes promote non-specific decomposition or activation of the Si-H bond depending on the catalyst system.[1]
Visualization: Solvent Selection Logic
Figure 1: Decision matrix for selecting the optimal solvent based on the specific TMDS-mediated transformation.
Technical Protocols
Preparation of Anhydrous TMDS Solutions
Since TMDS is often used in catalytic amounts where moisture can poison the catalyst (e.g.,
Standard Operating Procedure (SOP):
-
Solvent Drying:
-
Toluene/THF: Distill over Sodium/Benzophenone or pass through an activated alumina column (SPS system).
-
DCM: Distill over Calcium Hydride (
).
-
-
Glassware: Flame-dry or oven-dry all reaction vessels; cool under a stream of dry Nitrogen or Argon.
-
Mixing:
-
Degassing: If performing a radical reaction (e.g., AIBN initiated), degas the solvent before adding TMDS to prevent oxygen inhibition. Sparge with Argon for 15-20 minutes.
Handling "Insolubility" in Polar Substrates
Often, the substrate (e.g., a polar sugar or amino acid derivative) is not soluble in the non-polar solvents preferred by TMDS.
-
Solution: Use a biphasic system or a co-solvent mixture.[1]
-
DCM/Toluene mix: Increases polarity while maintaining inertness.
-
Reverse Addition: Dissolve the substrate in the minimum amount of polar solvent (e.g., minimal THF), then dilute with Toluene before adding TMDS.
-
Safety & Stability
-
Si-H Reactivity: Contact with strong bases (NaOH, KOH) or catalytic fluoride sources (TBAF) in protic media will release
gas, presenting an explosion hazard in closed vessels. -
Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2-8 °C.
References
-
Sigma-Aldrich. (n.d.).[1][6] 1,1,2,2-Tetramethyldisilane Product Specification & SDS. Retrieved from [1][5]
-
Gelest, Inc. (2016). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. Gelest Technical Brochures. Retrieved from
-
Hanada, S., et al. (2009).[10] Platinum-Catalyzed Reduction of Carboxamides to Amines. Journal of the American Chemical Society, 131(41), 15032-15040.
-
PubChem. (n.d.).[7] 1,1,2,2-Tetramethyldisilane Compound Summary. National Library of Medicine.[1] Retrieved from
Sources
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- 2. westliberty.edu [westliberty.edu]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. 1,1,2,2-Tetramethyldisilane 98 814-98-2 [sigmaaldrich.com]
- 6. 1,1,2,2-四甲基乙硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1,2-Dichloro-1,1,2,2-tetramethyldisilane | C4H12Cl2Si2 | CID 78045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. americanelements.com [americanelements.com]
- 9. 1,1,2,2-Tetramethyldisilane | C4H12Si2 | CID 6327685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. TMDSO, Tetramethyldisiloxane [organic-chemistry.org]
Methodological & Application
Application Note: Chemoselective Reduction of Esters using 1,1,2,2-Tetramethyldisilane (TMDS)
Part 1: Introduction & Strategic Rationale
The "Green" Hydride Alternative
The reduction of esters to primary alcohols is a cornerstone transformation in drug discovery. Traditionally, this relies on stoichiometric aluminum hydrides (e.g.,
1,1,2,2-Tetramethyldisilane (TMDS) has emerged as a superior alternative. A byproduct of the silicone industry, TMDS is non-pyrophoric, shelf-stable, and inexpensive. When coupled with a Lewis Acid catalyst—specifically Titanium(IV) Isopropoxide (
Mechanism of Action
Unlike the aggressive nucleophilic attack of
-
Activation: The titanium catalyst coordinates to the ester carbonyl, increasing its electrophilicity.
-
Hydride Transfer: TMDS transfers a hydride to the carbonyl carbon, forming a silyl acetal intermediate.
-
Collapse & Silylation: The acetal collapses to a silyl ether (the "protected" alcohol).
-
Hydrolysis: A mild workup cleaves the Si-O bond, releasing the primary alcohol.
Key Advantage: This mechanism is orthogonal to nitro, cyano, and aryl halide functionalities, allowing for late-stage reduction of complex pharmaceutical intermediates without protection groups.
Part 2: Reaction Scope & Selection Guide
Use the following decision matrix to determine if the TMDS protocol is suitable for your substrate.
| Feature | TMDS / | Traditional |
| Primary Product | Primary Alcohol | Primary Alcohol |
| Nitro ( | Excellent (Retained) | Poor (Reduced to Amine) |
| Nitrile ( | Excellent (Retained) | Poor (Reduced to Amine) |
| Halide (Br, I) Tolerance | Good (Minimal dehalogenation) | Poor (Debromination common) |
| Moisture Sensitivity | Low (Tolerates ambient moisture) | High (Pyrophoric) |
| Workup | Simple Hydrolysis (No emulsions) | Difficult Al-salts |
Part 3: Detailed Experimental Protocol
Reagents & Equipment
-
Substrate: Aliphatic or Aromatic Ester (1.0 equiv)
-
Reductant: 1,1,2,2-Tetramethyldisilane (TMDS) (1.2 – 1.5 equiv)
-
Note: TMDS has two Si-H bonds; theoretically 0.5 equiv is sufficient per ester group, but slight excess ensures completion.
-
-
Catalyst: Titanium(IV) Isopropoxide (
) (5 – 10 mol%) -
Solvent: Anhydrous THF or Toluene (0.5 – 1.0 M concentration)
-
Vessel: Flame-dried round-bottom flask with reflux condenser and
inlet.
Step-by-Step Procedure
Step 1: Catalyst Activation
-
Charge the reaction flask with the Ester (10 mmol, 1.0 equiv).
-
Add anhydrous THF (10 mL).
-
Add
(0.5 - 1.0 mmol, 5-10 mol%) via syringe. -
Stir at room temperature for 5 minutes to allow catalyst coordination.
Step 2: Hydride Addition 5. Add TMDS (12-15 mmol, 1.2-1.5 equiv) dropwise over 5-10 minutes.
- Observation: Mild gas evolution (
) may occur; ensure the system is vented through a bubbler. - Exotherm: The reaction is generally mild, but monitor internal temperature.
Step 3: Reaction Phase 6. Heat the mixture to Reflux (approx. 65°C) . 7. Monitor by TLC or LC-MS.
- Typical Time: Aliphatic esters: 2-4 hours; Aromatic esters: 4-8 hours.
- Endpoint: Disappearance of starting material. The intermediate silyl ether may appear as a new non-polar spot.
Step 4: Workup (Hydrolysis)
The reaction mixture currently contains silyl ethers. These must be hydrolyzed.
8. Cool the mixture to room temperature.
9. Method A (Acidic - Standard): Add 10 mL of 1N HCl or 10%
Step 5: Isolation
12. Dilute with Diethyl Ether or EtOAc.
13. Wash the organic layer with Brine (
Part 4: Optimization & Troubleshooting
"Expertise & Experience" Insights
| Issue | Root Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or steric bulk. | Increase |
| Over-Reduction (Ether formation) | Reaction ran too long or too hot. | This system rarely forms ethers, but if observed, switch to the Indium(III) protocol (see below) to control it, or lower temp to 50°C. |
| Gel Formation | Polymerization of siloxane byproducts. | Use Method B (Basic Workup) . The base degrades the polysiloxanes into soluble silanols, preventing "gunk". |
| Safety Warning | TMDS releases |
Selectivity Switch: The Indium Route
If your goal is the Ether (
-
Protocol: Ester + TMDS (2 equiv) +
(5 mol%) in Ether .
Part 5: Visualizations
Reaction Mechanism (Graphviz)
Caption: Mechanistic pathway of Titanium-catalyzed hydrosilylation of esters to alcohols.[2][3][4]
Workflow Decision Tree
Caption: Selection guide for choosing the appropriate reduction protocol based on substrate sensitivity and target.
Part 6: References
-
Titanium-Catalyzed Reduction (Primary Basis): Reding, M. T.; Buchwald, S. L. "Titanium(IV)-Catalyzed Reduction of Esters to Primary Alcohols Using Silanes." J. Org.[5] Chem.1995 , 60, 7884–7890.
-
General Hydrosilylation Review (TMDS Utility): Volkov, A.; Tinnis, F.; Adolfsson, H. "Catalytic Reductions of Carboxylic Acid Derivatives using Silanes." Organic & Biomolecular Chemistry2016 , 14, 3836-3847.
-
Indium-Catalyzed Selectivity (Ether vs Alcohol): Sakai, N. et al. "Direct Reduction of Esters to Ethers with Indium(III) Bromide/TMDS." J. Org. Chem.2007 , 72, 5920–5922.
-
TMDS Safety & Handling: Gelest, Inc. "Tetramethyldisiloxane: A Practical Organosilane Reducing Agent." Gelest Technical Brochure.
-
Molybdenum/Vanadium Catalysts (Alternative): Fernandes, C. I. et al. "Reduction of Esters with TMDS Catalyzed by Mo and V Complexes." J. Mol. Cat. A: Chemical2007 , 272, 60-63.
Sources
1,1,2,2-Tetramethyldisilane in the synthesis of organosilicon compounds
An Application Guide to 1,1,2,2-Tetramethyldisilane in the Synthesis of Organosilicon Compounds
Introduction: The Unique Profile of a Versatile Disilane
In the vast landscape of organosilicon chemistry, 1,1,2,2-tetramethyldisilane, with its chemical formula (CH₃)₂SiHSiH(CH₃)₂, stands out as a uniquely versatile and reactive building block. Unlike more common monofunctional silanes, its structure, featuring two reactive silicon-hydride (Si-H) bonds flanking a silicon-silicon (Si-Si) single bond, offers multiple avenues for synthetic transformations. This guide provides an in-depth exploration of its applications, focusing on the underlying chemical principles and furnishing detailed protocols for researchers in materials science and drug development. Organosilicon compounds are crucial as synthetic intermediates and are integral to various materials.[1]
The reactivity of 1,1,2,2-tetramethyldisilane is primarily dictated by its two functional centers:
-
The Si-H Bonds: These hydridic bonds are prime sites for dehydrogenative coupling and hydrosilylation reactions, enabling the formation of new Si-Si and Si-C bonds, respectively.
-
The Si-Si Bond: While more stable than the Si-H bonds, the disilane linkage can be cleaved under specific conditions, providing a pathway to functionalized monosilane derivatives.
This combination allows for a level of synthetic control that is pivotal in creating precisely structured polysilanes, functionalized siloxanes, and complex silicon-containing organic molecules.[2]
Safety Synopsis: 1,1,2,2-Tetramethyldisilane is a highly flammable liquid with a low flash point of -26 °C and is sensitive to moisture. All manipulations must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves, is mandatory.[3][4] Store the reagent in a cool, dry, and well-ventilated area away from heat and ignition sources.
Application I: Dehydrogenative Coupling for Polysilane Synthesis
The synthesis of polysilanes—polymers with a silicon backbone—has garnered significant attention due to their unique electronic and optical properties.[5][6] Historically, the Wurtz-type coupling of dichlorosilanes with alkali metals was the primary method, but it often suffers from harsh conditions and poor control over molecular weight.[5][6] Catalytic dehydrogenative coupling has emerged as a superior alternative, offering a more controlled route to polysilanes and oligosilanes.[7]
Scientific Principle & Causality
Dehydrogenative coupling involves the use of a transition metal catalyst to facilitate the formation of Si-Si bonds from Si-H precursors, with the liberation of hydrogen gas (H₂) as the sole byproduct. This process is advantageous because it is an atom-economical condensation reaction that allows for the stepwise growth of the polymer chain, offering better control over the final product's molecular weight and structure compared to the aggressive conditions of reductive coupling methods.[7][8] 1,1,2,2-Tetramethyldisilane is an ideal monomer for this process, as its difunctionality allows for linear polymer chain extension.
Caption: General workflow for polysilane synthesis.
Protocol: Dehydrogenative Synthesis of an Oligo(dimethylsilylene)
This protocol describes a representative small-scale synthesis using a generic late-transition metal catalyst.
Materials:
-
1,1,2,2-Tetramethyldisilane (98%)
-
Transition metal catalyst (e.g., zirconocene or platinum-based catalyst)
-
Anhydrous, degassed toluene
-
Anhydrous methanol
-
Schlenk flask and line, or glovebox
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: Under a strict inert atmosphere of argon, add 5 mL of anhydrous toluene to a 25 mL Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add the transition metal catalyst (typically 0.1-1 mol%) to the toluene and stir until dissolved or suspended.
-
Monomer Addition: Slowly add 1.18 g (10 mmol) of 1,1,2,2-tetramethyldisilane to the catalyst solution via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C. Vigorous bubbling (H₂ evolution) should be observed. The reaction progress can be monitored by the cessation of gas evolution. Allow the reaction to proceed for 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Slowly add the viscous solution dropwise into a beaker containing 100 mL of vigorously stirring methanol to precipitate the polymer.
-
Isolation: Collect the white, solid polymer by vacuum filtration. Wash the polymer with additional methanol and dry under high vacuum to a constant weight.
-
Characterization: The resulting polymer can be analyzed by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by ¹H and ²⁹Si NMR for structural confirmation.
| Catalyst System | Typical Molecular Weight (Mw) | Polydispersity Index (PDI) | Yield (%) |
| Zirconocene-based | 5,000 - 15,000 g/mol | 1.5 - 2.5 | 60 - 80 |
| Platinum(0) complexes | 2,000 - 10,000 g/mol | 1.8 - 3.0 | 50 - 75 |
| Ruthenium carbonyls | 8,000 - 20,000 g/mol | 1.4 - 2.2 | 70 - 90 |
Note: Values are representative and highly dependent on specific reaction conditions such as catalyst loading, temperature, and reaction time.
Application II: Hydrosilylation for Si-C Bond Formation
Hydrosilylation is a cornerstone of organosilicon chemistry, providing a highly efficient method for forming stable silicon-carbon bonds.[9] The reaction involves the addition of a Si-H bond across an unsaturated C-C bond (e.g., in alkenes or alkynes). 1,1,2,2-Tetramethyldisilane, with its two Si-H bonds, can serve as a cross-linking agent or be used for mono-functionalization under controlled conditions.
Scientific Principle & Causality
The reaction is almost exclusively catalyzed by transition metal complexes, most commonly those of platinum (e.g., Karstedt's or Speier's catalyst). The catalyst activates both the Si-H bond and the unsaturated substrate, facilitating their coupling. The choice of catalyst is critical as it dictates the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov). For terminal alkenes, anti-Markovnikov addition is heavily favored, placing the silicon atom at the terminal carbon. This selectivity is driven by both steric and electronic factors within the catalytic cycle, making it a predictable and reliable transformation.
Caption: Simplified Chalk-Harrod catalytic cycle.
Protocol: Mono-Hydrosilylation of 1-Octene
This protocol details the selective mono-addition to a terminal alkene, preserving one Si-H bond for further functionalization.
Materials:
-
1,1,2,2-Tetramethyldisilane (98%)
-
1-Octene (≥99%, inhibitor-free)
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt)
-
Anhydrous toluene
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
Setup: To a flame-dried 50 mL round-bottom flask under argon, add 2.24 g (20 mmol) of 1-octene and 10 mL of anhydrous toluene.
-
Reagent Addition: Add 2.96 g (25 mmol, 1.25 equivalents) of 1,1,2,2-tetramethyldisilane. Using an excess of the disilane helps to minimize di-addition products.
-
Catalyst Initiation: Add 1-2 drops (~10-20 µL) of Karstedt's catalyst solution. The reaction is often exothermic, and a slight temperature increase may be observed.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or GC-MS by observing the disappearance of 1-octene.
-
Workup: Once the reaction is complete, the solvent and excess disilane can be removed under reduced pressure. The platinum catalyst can be removed by passing the crude product through a short plug of silica gel or by treatment with activated carbon.
-
Purification: The resulting product, 1-(1,1,2,2-tetramethyldisilanyl)octane, can be further purified by vacuum distillation if necessary.
| Unsaturated Substrate | Product | Typical Yield (%) |
| 1-Octene | 1-(Disilanyl)octane | >95 |
| Styrene | 1-(Disilanyl)-2-phenylethane | >90 |
| Phenylacetylene | (E)-1-Phenyl-2-(disilanyl)ethene | >85 (mono-addition) |
| Allyl Glycidyl Ether | 3-(Disilanyl)propyl glycidyl ether | >90 |
Application III: Reductive Agent and Silylating Reagent
While chlorosilanes are more common silylating agents for protecting groups, 1,1,2,2-tetramethyldisilane can function as a mild reducing agent and participate in silylation reactions, particularly through transition-metal catalysis.[10][11][12]
Scientific Principle & Causality
In the presence of certain catalysts (e.g., gold, platinum), the Si-H bonds of the disilane can be used to reduce carbonyl compounds like aldehydes and ketones to their corresponding alcohols.[13] The reaction often proceeds via a hydrosilylation of the C=O bond to form a silyl ether intermediate, which is then hydrolyzed during workup to yield the alcohol. The driving force is the formation of a strong Si-O bond. This method is valued for its mild conditions compared to other hydride reagents.
Caption: Conceptual pathway for catalytic silylation.
Protocol: Platinum-Catalyzed Reduction of an Aldehyde
This protocol illustrates the use of the disilane as a reducing agent for a carbonyl compound.
Materials:
-
1,1,2,2-Tetramethyldisilane (98%)
-
Benzaldehyde (≥99%)
-
Platinum on carbon (Pt/C, 10 wt. %)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Setup: In a 50 mL flask under argon, dissolve 1.06 g (10 mmol) of benzaldehyde in 15 mL of anhydrous THF.
-
Catalyst and Reagent: Add 100 mg of 10% Pt/C, followed by the dropwise addition of 0.71 g (6 mmol, 1.2 equivalents of Si-H) of 1,1,2,2-tetramethyldisilane.
-
Reaction: Stir the suspension at room temperature for 6-8 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench and Hydrolysis: Filter the reaction mixture through a pad of celite to remove the Pt/C catalyst. Transfer the filtrate to a separatory funnel. Slowly add 10 mL of 1 M HCl and stir for 30 minutes to hydrolyze the intermediate silyl ether.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield benzyl alcohol. Purify by column chromatography if necessary.
References
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Department of Chemistry, University of Lucknow. (2020). Organosilicon Compounds. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Tetramethylsilane. Retrieved from [Link]
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Defense Technical Information Center. (1991). Synthesis and Characterization of Polysilanes. Retrieved from [Link]
- Murase, H., Sugimoto, M., Nishimura, H., & Yamada, K. (2015). Synthesis of Polysilanes Using Mg and Lewis Acid and the Consideration of This Reaction Mechanism.
-
Gelest. (n.d.). Techniques for Silylation. Retrieved from [Link]
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American Elements. (n.d.). 1,1,2,2-Tetramethyldisilane. Retrieved from [Link]
- Li, F., Sun, C., & Wang, N. (2014). Catalytic Acceptorless Dehydrogenative Coupling of Arylhydrazines and Alcohols for the Synthesis of Arylhydrazones. The Journal of Organic Chemistry, 79(17), 8031–8039.
- Ghorbani-Vaghei, R., & Amiri, M. (2024). Recent progress of organosilicon compound: synthesis and applications. Journal of the Iranian Chemical Society, 21, 1795–1816.
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Wikipedia. (n.d.). Silylation. Retrieved from [Link]
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Wikipedia. (n.d.). Organosilicon chemistry. Retrieved from [Link]
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Kemper, K. A. (1990). Polysilanes: Their Synthesis, Properties and Application. University of Illinois Urbana-Champaign. Retrieved from [Link]
- Zheng, Y., Long, Y., et al. (2022). Ruthenium-Catalyzed Divergent Acceptorless Dehydrogenative Coupling of 1,3-Diols with Arylhydrazines: Synthesis of Pyrazoles and 2-Pyrazolines. Organic Letters, 24(21), 3878–3883.
- Zhang, Z., Wang, S., et al. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. Polymers, 11(1), 163.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Tetramethylsilane. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! [Video]. YouTube. Retrieved from [Link]
- Park, S., et al. (2018). Direct synthesis of quinazolinones by acceptorless dehydrogenative coupling of o-aminobenzamide and alcohols by heterogeneous Pt catalysts. Catalysis Science & Technology, 8(1), 125-130.
- Pazio, A. A., et al. (2023). Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study. International Journal of Molecular Sciences, 24(5), 4909.
-
University of North Texas Digital Library. (n.d.). Synthesis of organosilicon compounds. Retrieved from [Link]
-
Fluka Chemika. (n.d.). Silylation: A Guide to the Literature and to the Fluka Program. Retrieved from [Link]
- Engl, P. S., & Gevorgyan, V. (2024). Phenotellurazine redox catalysts: elements of design for radical cross-dehydrogenative coupling reactions. Beilstein Journal of Organic Chemistry, 20, 112-119.
-
Gelest, Inc. (2016). Safety Data Sheet: 1,2-DIMETHYL-1,1,2,2-TETRAPHENYLDISILANE. Retrieved from [Link]
-
Wikipedia. (n.d.). Polysilane. Retrieved from [Link]
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]
-
Zheng, Y., Long, Y., et al. (2022). Ruthenium-Catalyzed Divergent Acceptorless Dehydrogenative Coupling of 1,3-Diols with Arylhydrazines: Synthesis of Pyrazoles and 2-Pyrazolines. Semantic Scholar. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement [Video]. YouTube. Retrieved from [Link]
-
Chen, J. S., & Houk, K. N. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. eScholarship, University of California. Retrieved from [Link]
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Application Notes and Protocols for 1,1,2,2-Tetramethyldisilane as a Precursor for Advanced Silicon-Containing Materials
Introduction: Unveiling the Potential of 1,1,2,2-Tetramethyldisilane
1,1,2,2-Tetramethyldisilane, with the chemical formula (CH₃)₂SiHSiH(CH₃)₂, is a versatile organosilicon compound that has garnered significant interest as a precursor in materials science and organic synthesis. Its unique molecular structure, featuring both silicon-hydrogen (Si-H) and silicon-silicon (Si-Si) bonds, as well as silicon-carbon (Si-C) bonds, makes it a highly effective single-source precursor for the deposition of complex silicon-containing thin films. Furthermore, the hydridic nature of the Si-H bonds allows it to function as a potent and selective reducing agent in a variety of organic transformations.[1][2]
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development. It provides in-depth application notes and detailed, field-proven protocols for the utilization of 1,1,2,2-tetramethyldisilane in the synthesis of silicon carbide (SiC) films, silicon carbonitride (SiCN) films, its application as a reducing agent, and its role in the formation of polysilanes.
Physicochemical Properties and Safety Data
A thorough understanding of the precursor's properties is paramount for safe and effective experimental design.
Table 1: Physicochemical Properties of 1,1,2,2-Tetramethyldisilane
| Property | Value | Reference |
| CAS Number | 814-98-2 | [3] |
| Molecular Formula | C₄H₁₄Si₂ | |
| Molecular Weight | 118.32 g/mol | |
| Appearance | Colorless liquid | |
| Density | 0.715 g/mL at 25 °C | |
| Boiling Point | 86-87 °C | |
| Refractive Index | n20/D 1.428 |
Table 2: Hazard and Safety Information for 1,1,2,2-Tetramethyldisilane
| Hazard | Classification & Precautionary Statement | Reference |
| GHS Pictogram | GHS02 (Flame) | |
| Signal Word | Danger | |
| Hazard Statement | H225: Highly flammable liquid and vapor. | [3] |
| Precautionary Code | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [3] |
| Personal Protective Equipment (PPE) | Eyeshields, faceshields, gloves, type ABEK (EN14387) respirator filter. | |
| Storage | Store in a well-ventilated place. Keep cool. Recommended storage at -20°C. | [4] |
Application 1: Chemical Vapor Deposition (CVD) of Silicon Carbide (SiC) Thin Films
Application Note:
Silicon carbide (SiC) is a wide-bandgap semiconductor prized for its exceptional properties, including high thermal conductivity, high breakdown electric field, and chemical inertness, making it ideal for high-power and high-frequency electronic devices.[5] Chemical Vapor Deposition (CVD) is a primary method for producing high-quality SiC films.[6][7] Traditional CVD processes often rely on separate silicon (e.g., silane, SiH₄) and carbon (e.g., propane, C₃H₈) sources, which can complicate stoichiometric control.
1,1,2,2-Tetramethyldisilane emerges as a superior single-source precursor because it contains both silicon and carbon atoms within a single molecule, simplifying the delivery of reactants and potentially improving film composition control. Its thermal decomposition can proceed at temperatures compatible with silicon-based microelectronics manufacturing.[5]
Protocol: Low-Pressure Chemical Vapor Deposition (LPCVD) of SiC Films
This protocol outlines a general procedure for the deposition of SiC thin films on a silicon (Si) substrate using 1,1,2,2-tetramethyldisilane in a hot-wall LPCVD reactor.
1. Substrate Preparation: a. Begin with single-crystal Si (100) or Si (111) wafers. b. Degrease the wafers by sonicating in sequential baths of trichloroethylene, acetone, and methanol for 10 minutes each. c. Perform a standard RCA-1 clean (NH₄OH:H₂O₂:H₂O = 1:1:5) at 75-80 °C for 15 minutes to remove organic residues. d. Dip the wafers in a dilute hydrofluoric acid solution (e.g., 2% HF) for 60 seconds to remove the native oxide layer. e. Immediately rinse with deionized water and dry with high-purity nitrogen gas before loading into the reactor.
2. CVD System and Precursor Handling: a. Utilize a standard hot-wall LPCVD system. A schematic of a typical reactor is shown in reference[7]. b. The 1,1,2,2-tetramethyldisilane precursor should be of high purity (≥98%). c. Maintain the precursor in a stainless-steel bubbler, thermostatically controlled to a precise temperature (e.g., 20-40 °C) to ensure a constant vapor pressure. d. Use a high-purity carrier gas, such as argon (Ar) or hydrogen (H₂), to transport the precursor vapor to the reaction chamber. Mass flow controllers must be used for precise gas flow regulation.
3. Deposition Protocol: a. Load the prepared Si wafers into the quartz boat of the LPCVD reactor. b. Evacuate the reactor to a base pressure of approximately 10⁻⁶ Torr. c. Ramp the furnace to the desired deposition temperature (see Table 3). d. Introduce the carrier gas to stabilize the system pressure. e. Introduce the 1,1,2,2-tetramethyldisilane vapor into the reactor by flowing the carrier gas through the bubbler. f. Maintain the deposition conditions for the desired duration to achieve the target film thickness. g. After deposition, stop the precursor flow and cool the reactor to room temperature under a continuous flow of the carrier gas.
Table 3: Typical LPCVD Deposition Parameters for SiC from 1,1,2,2-Tetramethyldisilane
| Parameter | Range | Rationale |
| Substrate Temperature | 1100 - 1350 °C | Higher temperatures promote crystalline growth and better film quality.[5] |
| Reactor Pressure | 1 - 10 Torr | Influences deposition rate and film uniformity. |
| Precursor Bubbler Temp. | 20 - 40 °C | Controls the vapor pressure and delivery rate of the precursor. |
| Carrier Gas (Ar) Flow | 50 - 200 sccm | Transports the precursor and helps maintain stable pressure. |
| Deposition Time | 30 - 120 min | Determines the final film thickness. |
4. Post-Deposition Characterization: a. Thickness and Refractive Index: Ellipsometry. b. Crystallinity and Phase: X-ray Diffraction (XRD). c. Composition and Bonding: X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR). d. Surface Morphology: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).
Visualization: LPCVD Workflow for SiC Thin Films
Caption: Workflow for SiC film deposition using LPCVD.
Application 2: Plasma-Enhanced CVD (PECVD) of Silicon Carbonitride (SiCN) Films
Application Note:
Amorphous silicon carbonitride (a-SiCN:H) films are of great interest for applications such as hard protective coatings, diffusion barriers, and low-k dielectric materials in microelectronics.[8][9] The properties of SiCN films can be tuned by varying the elemental composition (Si, C, N). Plasma-enhanced CVD (PECVD) is advantageous as it allows for film deposition at much lower temperatures than thermal CVD, which is crucial for temperature-sensitive substrates.[8]
1,1,2,2-Tetramethyldisilane serves as an excellent Si and C source, and when combined with a nitrogen source like ammonia (NH₃) or nitrogen (N₂) gas in a plasma environment, it enables the deposition of high-quality a-SiCN:H films.
Protocol: PECVD of a-SiCN:H Films
1. System and Substrate: a. Use a capacitively coupled or inductively coupled plasma (ICP) CVD reactor.[8] b. Substrates (e.g., Si wafers, glass) should be cleaned as described in the SiC protocol.
2. Deposition Protocol: a. Load the cleaned substrate onto the substrate holder (electrode), which can be heated. b. Evacuate the chamber to a base pressure (< 10⁻⁵ Torr). c. Heat the substrate to the desired deposition temperature (see Table 4). d. Introduce the nitrogen source (N₂ or NH₃) and 1,1,2,2-tetramethyldisilane (via a carrier gas like Ar) into the chamber using mass flow controllers. e. Allow the gas flows and pressure to stabilize. f. Ignite the plasma by applying RF power to the electrode. g. Maintain the plasma for the required deposition time. h. Turn off the RF power, stop all gas flows, and cool the substrate before venting the chamber.
Table 4: Typical PECVD Deposition Parameters for a-SiCN:H Films
| Parameter | Range | Rationale |
| Substrate Temperature | 100 - 400 °C | Lower temperature process enabled by plasma activation.[8] |
| Reactor Pressure | 0.1 - 2.0 Torr | Affects plasma density and deposition chemistry. |
| RF Power (13.56 MHz) | 50 - 300 W | Controls the dissociation of precursor molecules. |
| Precursor (Ar carrier) Flow | 10 - 50 sccm | Source of Si and C. |
| Nitrogen Source (N₂/NH₃) Flow | 50 - 200 sccm | Source of N; ratio to precursor flow controls film stoichiometry. |
Visualization: PECVD Process for SiCN Film Synthesis
Caption: Schematic of the PECVD process for SiCN films.
Application 3: 1,1,2,2-Tetramethyldisilane as a Reducing Agent in Organic Synthesis
Application Note:
The Si-H bond in organosilanes is hydridic, making these compounds effective and often highly selective reducing agents.[1] 1,1,2,2-Tetramethyldisilane, and the related 1,1,3,3-tetramethyldisiloxane (TMDS), are valued as practical alternatives to more hazardous or less selective reagents like lithium aluminum hydride (LiAlH₄).[1][10] They are particularly effective for the reduction of amides to amines, a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals.[2] The reaction is typically catalyzed by transition metals, such as platinum or iridium complexes.[2][11]
Protocol: Platinum-Catalyzed Reduction of a Carboxamide to an Amine
This protocol provides a general method for the reduction of a secondary amide to the corresponding amine.
1. Materials and Setup: a. Reactants: Secondary amide, 1,1,2,2-tetramethyldisilane (TMDSi), catalyst (e.g., platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution, "Karstedt's catalyst"). b. Solvent: Anhydrous toluene or THF. c. Apparatus: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen or argon inlet for maintaining an inert atmosphere.
2. Reaction Procedure: a. To the reaction flask, add the secondary amide (1.0 eq) and the anhydrous solvent. b. Add the platinum catalyst (e.g., 0.1 - 1.0 mol%). c. Under an inert atmosphere, add 1,1,2,2-tetramethyldisilane (1.5 - 2.0 eq) dropwise to the stirred solution. d. Heat the reaction mixture to reflux (or a specified temperature, e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS. e. Upon completion, cool the reaction to room temperature.
3. Work-up and Purification: a. Cautiously quench the reaction by the slow addition of an acidic solution (e.g., 1M HCl) to hydrolyze the silyl-amine intermediate and any remaining silane. b. Separate the aqueous and organic layers. c. Basify the aqueous layer with a strong base (e.g., 6M NaOH) to a pH > 12 to deprotonate the amine product. d. Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane). e. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine. f. Purify the product as necessary, typically by column chromatography or distillation.
Visualization: Catalytic Reduction of an Amide
Caption: Catalytic cycle for amide reduction by disilane.
Application 4: Synthesis of Polysilanes via Dehydrogenative Coupling
Application Note:
Polysilanes are polymers with a backbone consisting entirely of silicon atoms.[12] They possess unique electronic and photophysical properties due to σ-electron delocalization along the Si-Si chain, leading to applications as photoresists, photoconductors, and precursors for silicon carbide ceramics.[13][14] While Wurtz-type coupling of dichlorosilanes is a common synthetic route, it often requires harsh conditions.[12] An alternative is the dehydrogenative coupling of hydrosilanes, catalyzed by transition metals, which can offer better control over the polymer structure.[13] 1,1,2,2-Tetramethyldisilane, with its two reactive Si-H bonds, can participate in such polymerization reactions to form novel polysilane structures.
Protocol: Dehydrogenative Coupling to Form Polysilanes
1. Materials and Setup: a. Monomer: 1,1,2,2-Tetramethyldisilane. b. Catalyst: A suitable transition metal catalyst (e.g., titanocene or zirconocene derivatives). c. Solvent: Anhydrous, deoxygenated toluene. d. Apparatus: Schlenk line or glovebox techniques are required due to the air and moisture sensitivity of the catalyst and reactants.
2. Polymerization Procedure: a. In a glovebox, dissolve the catalyst in anhydrous toluene in a Schlenk flask. b. Add 1,1,2,2-tetramethyldisilane to the catalyst solution. c. The reaction is typically run at room temperature or with gentle heating. The evolution of hydrogen gas (H₂) will be observed. d. Allow the reaction to proceed for several hours to days, monitoring the increase in viscosity. e. Quench the reaction by exposing it to air or by adding methanol.
3. Polymer Isolation: a. Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent, such as methanol or hexane. b. Collect the precipitated polymer by filtration. c. Wash the polymer with the non-solvent to remove any residual catalyst and unreacted monomer. d. Dry the polymer under vacuum to a constant weight. e. Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by NMR spectroscopy for structure.
Visualization: Polysilane Formation
Caption: Dehydrogenative coupling of the disilane monomer.
References
-
1,1,2,2-Tetramethyldisilane | AMERICAN ELEMENTS ®. (n.d.). American Elements. [Link]
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-
The Study of the Synthesis of SiC by the Carbonization of Si(111) Substrates: The Role of Native Silicon Oxide. (2022). MDPI. [Link]
-
Safety Data Sheet: Tetramethylsilane. (n.d.). Carl ROTH. [Link]
-
Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. (2016). Gelest, Inc. [Link]
-
Chemical Vapor Deposition. (n.d.). Gelest, Inc. [Link]
-
1,1,2,2-Tetramethyldisilane | C4H12Si2 | CID 6327685. (n.d.). PubChem. [Link]
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Synthesis and Characterization of Polysilanes. (1991). DTIC. [Link]
-
Synthesis, Properties and Aging of ICP-CVD SiCxNy:H Films Formed from Tetramethyldisilazane. (2021). MDPI. [Link]
-
Synthesis, characterization, and thermal properties of novel silicon 1,1,3,3‐tetramethylguanidinate derivatives and use as single‐source chemical vapor deposition precursors. (2012). ResearchGate. [Link]
-
Tetramethyldisiloxane (TMDSO, TMDS). (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Polysilanes Using Mg and Lewis Acid and the Consideration of This Reaction Mechanism. (2015). Scientific Research Publishing. [Link]
-
Synthesis of Silicon Carbide Thin Films by Pyrolysis of a Polycarbosilane Precursor. (2021). reposiTUm. [Link]
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1,1,2,2-Tetraiododisilane | H2I4Si2 | CID 71332616. (n.d.). PubChem. [Link]
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-
Polysilanes: Their Synthesis, Properties and Application. (1990). University of Illinois Urbana-Champaign. [Link]
-
Molecular Dynamics Simulation of Thin Silicon Carbide Films Formation by the Electrolytic Method. (2023). PMC. [Link]
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Synthesis and Properties of 1,2‐Dichlorodisilane and 1,1,2‐Trichlorodisilane. (n.d.). ResearchGate. [Link]
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1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. (n.d.). Wikipedia. [Link]
-
Single Molecule Source Reagents for Chemical Vapor Deposition of B- Silicon Carbide. (1990). DTIC. [Link]
-
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1,1,3,3-Tetramethyldisiloxane | C4H12OSi2 | CID 6327482. (n.d.). PubChem. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for 1,1,2,2-Tetramethyldisilane Hydrosilylation
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for optimizing the hydrosilylation of unsaturated substrates using 1,1,2,2-tetramethyldisilane. This document is designed for researchers and process chemists who are looking to move beyond baseline protocols and achieve robust, efficient, and reproducible results. The key to a successful hydrosilylation often lies in the precise control of catalyst activity, which is primarily dictated by catalyst loading. Here, we will address common challenges and provide systematic approaches to troubleshooting and optimization, grounded in established catalytic principles.
Frequently Asked Questions (FAQs)
Q1: What are the standard catalysts for hydrosilylation with 1,1,2,2-tetramethyldisilane?
The most prevalent and highly effective catalysts for this transformation are platinum(0) complexes, prized for their high activity at low concentrations.[1][2] The two most common choices are:
-
Karstedt's Catalyst (Pt₂(dvtms)₃): This is a platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms) ligands.[1][2][3] It is highly soluble in silicone and organic media, making it a top choice for homogeneous catalysis.[4][5]
-
Speier's Catalyst (H₂PtCl₆): Hexachloroplatinic acid is another highly effective, classic catalyst for hydrosilylation.[1][2][6]
While other transition metals like rhodium, nickel, and iron have been explored, platinum-based catalysts remain the industry standard for their high reactivity and broad applicability.[7][8][9][10]
Q2: What is a typical starting catalyst loading for a new reaction?
For initial screening, a platinum concentration in the range of 5 to 20 ppm (parts per million of platinum metal relative to the total reaction mass) is a robust starting point.[5] Highly reactive substrates may require as little as 1-5 ppm, while more challenging or sterically hindered systems might need upwards of 50-100 ppm. The goal of optimization is to find the minimum loading that provides a desirable reaction rate without inducing side reactions.
Q3: How can I quickly assess if my catalyst is active?
Before committing to a large-scale reaction or complex substrate, it is prudent to perform a quick activity test. A simple method is to react a standard, unhindered terminal alkene (e.g., 1-octene) with your silane using the proposed catalyst loading. The reaction progress can be easily monitored by Fourier-Transform Infrared (FT-IR) spectroscopy by observing the disappearance of the characteristic Si-H stretching band around 2100-2160 cm⁻¹.[11] A rapid disappearance of this peak confirms catalyst activity.
Q4: What are the tell-tale signs of incorrect catalyst loading?
-
Too Little Catalyst: The most obvious sign is a sluggish or stalled reaction. If you observe little to no consumption of the Si-H peak by FT-IR or starting materials by GC/NMR after a reasonable time, your loading is likely too low.
-
Too Much Catalyst: An overly rapid, exothermic reaction that is difficult to control is a clear indicator of excessive catalyst loading. Visually, you may also observe the formation of a fine black precipitate, which is platinum black (colloidal platinum).[1][12][13] This indicates catalyst decomposition and can lead to a host of undesirable side reactions.[13][14]
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low or No Conversion
You've set up your reaction, but analysis shows that the starting materials remain largely unreacted.
-
Potential Cause A: Catalyst Poisoning
-
Why it Happens: Platinum catalysts are notoriously sensitive to certain functional groups and impurities that can act as poisons by strongly coordinating to the metal center and deactivating it. Common culprits include compounds containing sulfur, phosphorus, amines, and tin.[15]
-
How to Solve It:
-
Reagent Purity Check: Ensure all reactants and solvents are of high purity and free from potential inhibitors. If necessary, purify reagents by distillation or filtration through activated alumina or silica.
-
Process Order: If your synthesis involves steps using potential poisons (e.g., a tin-catalyzed condensation), ensure the hydrosilylation step is performed before their introduction.[15]
-
Use Fresh Catalyst: Catalysts can degrade over time, especially if not stored properly. Use a fresh batch of catalyst or one that has been properly stored under an inert atmosphere and refrigerated.[15]
-
-
-
Potential Cause B: Insufficient Catalyst Loading
-
Why it Happens: The catalyst concentration is below the threshold required to achieve a practical reaction rate for your specific substrate and conditions. The energy of activation is not being sufficiently overcome.
-
How to Solve It:
-
Systematic Increase: Incrementally increase the catalyst loading. A good approach is to double the loading (e.g., from 10 ppm to 20 ppm) and monitor the reaction.
-
Optimization Protocol: For a more rigorous approach, perform a small-scale optimization screen. See the detailed protocol in the "Experimental Protocols" section below.
-
-
-
Potential Cause C: Presence of a Reaction Inhibitor
-
Why it Happens: Many commercial catalyst solutions or silicone formulations contain inhibitors to provide a longer "pot life" and prevent premature curing at room temperature.[4][12] These inhibitors, such as acetylenic alcohols (e.g., 2-methyl-3-butyn-2-ol) or maleates, form reversible complexes with the platinum, rendering it temporarily inactive.[1]
-
How to Solve It:
-
Thermal Activation: Most inhibited systems are designed to activate at elevated temperatures (typically 80-150 °C). Heating the reaction mixture will cause the inhibitor to dissociate from the platinum center, initiating the catalysis. Consult your catalyst's technical data sheet for recommended activation temperatures.
-
Avoid Unnecessary Inhibitors: If you are formulating your own system and require rapid reaction at ambient temperature, ensure you are using a non-inhibited catalyst solution.
-
-
Caption: Troubleshooting flowchart for low reaction conversion.
Problem 2: Poor Selectivity & Side Product Formation
The reaction proceeds, but you observe significant byproducts, such as isomerized alkenes or products of dehydrogenation.
-
Potential Cause: Catalyst Decomposition and Alkene Isomerization
-
Why it Happens: High local concentrations of catalyst, high temperatures, or the presence of certain impurities can cause the homogeneous Pt(0) complex to decompose into colloidal platinum nanoparticles (platinum black).[1][13] While catalytically active, these nanoparticles are often less selective and are known to be excellent catalysts for alkene isomerization.[1][14][16] Terminal alkenes are isomerized to more stable internal alkenes, which are significantly less reactive towards hydrosilylation.[16]
-
How to Solve It:
-
Reduce Catalyst Loading: This is the most critical step. Use the minimum amount of catalyst necessary for an efficient reaction. This reduces the driving force for agglomeration.
-
Control Temperature: Avoid excessive temperatures, which can accelerate catalyst decomposition.
-
Ensure Proper Mixing: Good agitation prevents localized high concentrations of catalyst upon addition.
-
Use Stabilizing Ligands: In some cases, catalysts with more robust ligands, like N-heterocyclic carbenes (NHCs), can offer greater stability against decomposition and reduce side reactions compared to Karstedt's catalyst.[1][14]
-
-
Experimental Protocols
Protocol 1: Systematic Optimization of Catalyst Loading
This protocol uses a series of small-scale reactions to determine the optimal catalyst loading for your specific system.
-
Preparation: Set up 4-5 identical small-scale reaction vessels (e.g., 5 mL vials) with stir bars, each under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To each vial, add your unsaturated substrate and solvent (if any).
-
Catalyst Dosing: Prepare a stock solution of your catalyst (e.g., Karstedt's catalyst in xylene) to allow for accurate dosing of small quantities. Add a different, precisely measured amount of the catalyst stock solution to each vial to achieve a range of concentrations (e.g., 2, 5, 10, 20, 50 ppm Pt).
-
Initiation: Add 1,1,2,2-tetramethyldisilane to each vial simultaneously to start the reactions.
-
Monitoring: Monitor each reaction over time using a suitable analytical technique (FT-IR, GC, or NMR). Record the time to reach >99% conversion.
-
Analysis: Analyze the final products from each reaction for purity and the presence of side products (e.g., by GC-MS or NMR).
-
Selection: Choose the lowest catalyst concentration that provides a complete and clean reaction within your desired timeframe.
| Vial | Catalyst Loading (ppm Pt) | Time to >99% Conversion | Yield of Desired Product (%) | Notes / Side Products |
| 1 | 2 | > 24 hours | < 10% | Reaction stalled |
| 2 | 5 | 4 hours | 98% | Clean reaction |
| 3 | 10 | 1.5 hours | 98% | Clean reaction |
| 4 | 20 | 25 minutes | 96% | ~2% alkene isomerization observed |
| 5 | 50 | 5 minutes | 91% | Significant isomerization, slight Pt black |
In this example, a loading of 5-10 ppm would be optimal, balancing reaction time and product purity.
Caption: Workflow for systematic catalyst loading optimization.
References
-
Krylova, A. Y., & Kostjuk, S. V. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2174. [Link]
-
Liska, R., & Fohringer, J. (2017). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers, 9(12), 636. [Link]
-
Gao, N., & Hutchins, E. (2013). Platinum Catalysts Used in the Silicones Industry: Their Synthesis and Activity in Hydrosilylation. Johnson Matthey Technology Review, 57(4), 244-255. [Link]
-
Gao, N., & Hutchins, E. (2013). Platinum Catalysts Used in the Silicones Industry. Ingenta Connect. [Link]
-
Wikipedia contributors. (2023). Hydrosilylation. Wikipedia. [Link]
-
Krylova, A. Y., & Kostjuk, S. V. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. [Link]
-
Nakajima, Y., & Shimada, S. (2015). Hydrosilylation reaction of olefins: recent advances and perspectives. RSC Advances, 5(25), 18955-18967. [Link]
-
Johnson Matthey. Karstedt catalysts. Johnson Matthey. [Link]
- Pascal, R. (2014). Hydrosilylation reaction inhibitors and use thereof for preparing stable curable silicone compositions.
-
Girolami, G. S. (2021). Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Girolami Group Website - University of Illinois. [Link]
-
Pappas, I., Treacy, S., & Chirik, P. J. (2016). Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanistic Pathway from Platinum Catalysts. ACS Catalysis, 6(6), 3845-3849. [Link]
-
Hreczycho, G., et al. (2021). The effect of the catalyst and the type of ionic liquid on the hydrosilylation process under batch and continuous reaction conditions. New Journal of Chemistry, 45(1), 133-139. [Link]
-
Wikipedia contributors. (2023). Karstedt's catalyst. Wikipedia. [Link]
-
Miller, S. E., et al. (2020). Alkene Hydrosilylation on Oxide-Supported Pt-Ligand Single-Site Catalysts. ChemCatChem, 12(1), 119-126. [Link]
-
Piesa, C., et al. (2018). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Catalysis, 8(11), 10564-10574. [Link]
-
Nakajima, Y., & Shimada, S. (2015). Hydrosilylation reaction of olefins: recent advances and perspectives. RSC Advances. [Link]
-
Pagliaro, M., & Ciriminna, R. (2013). Platinum-Based Heterogeneously Catalyzed Hydrosilylation. European Journal of Organic Chemistry, 2013(29), 6227-6235. [Link]
-
Hreczycho, G., et al. (2021). The effect of the catalyst and the type of ionic liquid on the hydrosilylation process under batch and continuous reaction conditions. ResearchGate. [Link]
-
Du, G., et al. (2007). Hydrosilylation Reactions Catalyzed by Rhenium. Molecules, 12(4), 838-852. [Link]
-
Nakajima, Y., & Shimada, S. (2015). Hydrosilylation reaction of olefins: recent advances and perspectives. SciSpace. [Link]
-
LibreTexts. (2023). Hydrosilylation. Chemistry LibreTexts. [Link]
-
Hreczycho, G., et al. (2018). Optimization and intensification of hydrosilylation reaction using microreactor system. ResearchGate. [Link]
-
Musolino, M. G., et al. (2015). Heterogeneous Inhibition of Homogeneous Reactions: Karstedt Catalyzed Hydrosilylation. Academia.edu. [Link]
-
Kamrani, S. N., Barati, A., & Joshaghani, M. (2024). Side reactions along with hydrosilylation reaction. ResearchGate. [Link]
-
Biswas, T. (2022). Hydrosilylation (Si-H addition): Basic idea, Reaction Mechanism, examples (MCQ). YouTube. [Link]
-
Du, G., Fanwick, P. E., & Abu-Omar, M. M. (2007). Mechanistic Insight into Hydrosilylation Reactions Catalyzed by High Valent Re(X) (X = O, NAr, or N) Complexes: The Silane (Si-H) Does Not Add across the Metal-Ligand Multiple Bond. Journal of the American Chemical Society, 129(18), 5180-5189. [Link]
-
Hreczycho, G., et al. (2016). Ionic Liquids as Solvents for Rhodium and Platinum Catalysts Used in Hydrosilylation Reaction. ResearchGate. [Link]
-
Hreczycho, G., et al. (2021). Yields of hydrosilylation reaction in subsequent cycles for biphasic systems of ionic liquids and catalysts used. ResearchGate. [Link]
Sources
- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Karstedt's catalyst - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. US20140004359A1 - Hydrosilylation reaction inhibitors and use thereof for preparing stable curable silicone compositions - Google Patents [patents.google.com]
- 6. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 7. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrosilylation reaction of olefins: recent advances and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C4RA17281G [pubs.rsc.org]
- 9. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 10. Verification Required - Princeton University Library [oar.princeton.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. scispace.com [scispace.com]
- 15. Karstedt catalysts | Johnson Matthey [matthey.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Guide: Purification of Products from 1,1,2,2-Tetramethyldisilane (TMDS) Reactions
Introduction
1,1,2,2-Tetramethyldisilane (TMDS) has emerged as a superior surrogate for gaseous
However, the "Achilles' heel" of TMDS is the purification of the final product. Unlike volatile silanes, TMDS generates complex siloxane byproducts—ranging from volatile cyclic oligomers to viscous polymers—that can co-elute with organic products or form intractable emulsions. This guide provides field-proven protocols to isolate your product with high purity.
Part 1: Safety & Quenching (The "Before" Phase)
CRITICAL SAFETY WARNING: TMDS contains Si-H bonds that release Hydrogen gas (
Standard Quenching Protocol
-
Causality: We use a "step-down" reactivity approach. Isopropanol reacts with residual Si-H bonds slower than water, mitigating heat and
evolution rates.
-
Cool: Chill the reaction mixture to 0°C.
-
Dilute: If the reaction is viscous, dilute with a compatible non-polar solvent (e.g., DCM, Toluene, or Hexanes).
-
Primary Quench: Add Isopropanol (IPA) dropwise. Watch for bubbling (
evolution). Stir until bubbling ceases. -
Secondary Quench: Add Methanol or 1:1 IPA/Water .
-
Final Hydrolysis: Add 1M NaOH (for basic products) or 1M HCl (for acidic/neutral products) to fully hydrolyze remaining siloxanes into separable phases.
Part 2: Removal of Silicon Byproducts
The primary byproducts of TMDS are 1,1,3,3-tetramethyldisiloxane (volatile), octamethylcyclotetrasiloxane (
Strategy A: The "Flash" Silica Filtration (For Polar Products)
Best for: Amines, Alcohols, and polar heterocycles.
Siloxanes are highly non-polar (greasy). If your product has moderate polarity, the most efficient purification is adsorption.
Protocol:
-
Concentrate the crude reaction mixture to an oil.
-
Redissolve in a minimum amount of non-polar solvent (e.g., 5% EtOAc in Hexanes).
-
Prepare a short pad of Silica Gel (approx. 10g silica per 1g crude).
-
Flush the pad with 100% Hexanes (or Pentane).
-
Result: The non-polar siloxanes and unreacted TMDS elute first.
-
-
Switch to a polar solvent (e.g., EtOAc, MeOH/DCM) to elute your product.
-
Verification: Check fractions by TLC. Siloxanes often stain poorly but may show as a "smear" in iodine.
Strategy B: The Fluoride Workup (For "Sticky" Oils)
Best for: Reactions where siloxanes have polymerized or co-elute with the product.
Fluoride ions (
Protocol (The KF/Celite Method): This method avoids the introduction of tetrabutylammonium salts (from TBAF), which are difficult to remove.
-
Dilute crude mixture with THF or Ether .
-
Add Potassium Fluoride (KF) (2-3 equiv relative to TMDS) and Celite (1:1 weight ratio to KF).
-
Add a small amount of Methanol (approx. 10% v/v) to activate the fluoride.
-
Stir vigorously for 2-4 hours. The mixture should turn into a thick slurry as silicon precipitates as insoluble fluorosilicates.
-
Filter through a fritted funnel packed with a fresh pad of Celite.
-
Wash the pad with solvent. The filtrate will be largely free of silicon polymers.
Strategy C: Hydrolysis & Phase Separation (For Large Scale)
Best for: Amide reductions to amines.
-
After quenching, add 3M NaOH (aq) and stir vigorously for 1 hour.
-
Extract the organic amine with MTBE or Toluene .
-
The silicon waste remains in the aqueous layer (which may be cloudy/white).
Part 3: Catalyst Removal (Pt, Ir, Ru)
TMDS reactions often use precious metal catalysts (Karstedt’s catalyst,
Protocol:
-
Add Activated Carbon or Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) to the organic solution.
-
Heat to 50°C for 30 minutes.
-
Filter hot through Celite.
-
Note: Colloidal Platinum (black) is notoriously hard to filter. If the filtrate remains dark, repeat filtration using a 0.45 µm PTFE membrane .
-
Part 4: Decision Matrix & Troubleshooting
Workflow Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification method based on product properties.
Troubleshooting FAQs
Q1: My product is an oil, but NMR shows a large peak at ~0 ppm. How do I remove it?
A: This is likely hexamethyldisiloxane or a cyclic siloxane (
-
Solution 1 (Vacuum): These are volatile.[3][4] Place the oil under high vacuum (<1 mbar) at 40-50°C for 2 hours.
-
Solution 2 (Azeotrope): Dissolve in Methanol and rotovap. The methanol forms an azeotrope with some siloxanes, helping drag them over.
Q2: The reaction mixture turned into a solid gel upon quenching. A: You likely formed a cross-linked silicone polymer network (similar to RTV silicone).
-
Fix: Do not try to extract. Add THF and TBAF (1M in THF) or KF . Stir overnight. The fluoride will depolymerize the gel into soluble monomers, allowing you to extract your product.
Q3: I am reducing an amide to an amine, but I get an emulsion during extraction. A: Siloxanes act as surfactants, stabilizing emulsions.
-
Fix: Filter the entire biphasic mixture through a pad of Celite . This breaks the emulsion physically. Alternatively, add saturated Brine or solid NaCl to the aqueous layer to increase ionic strength.
Q4: Can I use standard silica columns? A: Yes, but be aware that siloxanes are "invisible" to UV. If you are not careful, they can co-elute with non-polar products. Always flush the column with 2-3 column volumes of pure Hexanes/Pentane before starting your gradient.
Part 5: Data Summary
| Contaminant | Chemical Nature | Detection (NMR) | Removal Method |
| TMDS (Unreacted) | Volatile Liquid | High Vacuum / Distillation | |
| Siloxanes ( | Volatile Oil | High Vacuum / Silica Plug (Hexane wash) | |
| Polymeric Siloxanes | Viscous Oil / Gel | Broad humps at | Fluoride Depolymerization (KF/Celite) |
| Platinum Colloids | Black Solid | N/A (Visual: Dark color) | Activated Carbon / Thiol-Silica |
References
-
Tetramethyldisiloxane: A Practical Organosilane Reducing Agent.Organic Process Research & Development. (2016).
-
[Link]
-
-
A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses.[1] (2022).[5]
-
[Link]
-
-
Removal of siloxanes from biogas using acetylated silica gel as adsorbent. Waste and Biomass Valorization. (2019).[6]
-
[Link]
-
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers. (2021).[6]
-
[Link]
-
Sources
Validation & Comparative
A Senior Application Scientist's Guide to GC-MS Analysis of 1,1,2,2-Tetramethyldisilane Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Silylation Chemistry
1,1,2,2-Tetramethyldisilane ((CH₃)₂HSiSiH(CH₃)₂) is a versatile reagent in organic synthesis, primarily utilized in hydrosilylation reactions and as a precursor for silicon-containing polymers. The efficacy and safety of its downstream applications, particularly in pharmaceutical and materials science, are contingent on its purity. Reaction mixtures containing 1,1,2,2-tetramethyldisilane can be complex, comprising the target compound, unreacted starting materials, catalysts, solvents, and a variety of byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the cornerstone analytical technique for characterizing these mixtures, offering unparalleled separation and identification capabilities for volatile and semi-volatile compounds.
This guide provides an in-depth comparison of GC-MS methodologies for the analysis of 1,1,2,2-tetramethyldisilane reaction mixtures. We will delve into the nuances of sample preparation, column selection, instrument parameter optimization, and data interpretation, supported by experimental insights and authoritative references. Our objective is to equip researchers with the knowledge to develop and validate robust GC-MS methods for ensuring the quality and consistency of their silylation processes.
The Analytical Challenge: Understanding the Matrix
A successful GC-MS analysis begins with a thorough understanding of the sample matrix. The synthesis of 1,1,2,2-tetramethyldisilane, for instance, via the reduction of 1,1,2,2-tetramethyldichlorodisilane, can introduce specific impurities.[1] A typical reaction mixture may contain:
-
Target Analyte: 1,1,2,2-Tetramethyldisilane
-
Starting Materials: e.g., 1,1,2,2-tetramethyldichlorodisilane
-
Reagents and Catalysts: e.g., Sodium borohydride, sodium hydride[1]
-
Solvents: e.g., Diethyl ether of tetraethylene glycol (DETEG)[1]
-
Inorganic Byproducts: e.g., Sodium chloride, borane complexes[1]
-
Organic Byproducts: Arising from side reactions or thermal decomposition.
Furthermore, thermal stress during GC analysis can lead to the decomposition of 1,1,2,2-tetramethyldisilane, yielding products such as dimethylsilane, dimethylsilyl radicals, and tetramethyldisilene.[1][2]
A Comparative Analysis of GC-MS Methodologies
The development of a robust GC-MS method requires careful consideration of several key parameters. Here, we compare different approaches to optimize the analysis of 1,1,2,2-tetramethyldisilane reaction mixtures.
GC Column Selection: The Heart of the Separation
The choice of the GC column is paramount for achieving the desired separation. The principle of "like dissolves like" is a good starting point for stationary phase selection. Given that 1,1,2,2-tetramethyldisilane and many of its potential byproducts are non-polar to mid-polar, columns with non-polar or intermediate polarity stationary phases are generally preferred.
| Stationary Phase | Polarity | Key Characteristics | Recommended Use Cases for 1,1,2,2-Tetramethyldisilane Analysis | Commercial Examples |
| 100% Dimethylpolysiloxane | Non-polar | Separates compounds primarily based on boiling point. Excellent for general-purpose analysis of non-polar analytes. | Ideal for initial screening of reaction mixtures and quantification of the main product and other non-polar byproducts. | Agilent DB-1ms, Restek Rxi-1ms, Phenomenex ZB-1 |
| 5% Phenyl-95% Dimethylpolysiloxane | Low-polarity | Offers slightly increased selectivity for aromatic and unsaturated compounds due to pi-pi interactions, without significantly altering the elution order of non-polar compounds.[3] | Recommended for resolving 1,1,2,2-tetramethyldisilane from aromatic solvents or byproducts. A versatile workhorse column for method development. | Agilent DB-5ms, Restek Rxi-5ms, Phenomenex ZB-5 |
| Stabilized Trifluoropropyl Methyl Polysiloxane | Mid-polarity | Specifically designed for the analysis of silanes. The trifluoropropyl groups provide unique selectivity for these compounds, often improving peak shape and reducing tailing. | The optimal choice for resolving complex mixtures of silanes and their isomers, especially at trace levels. | Agilent J&W Select Silanes |
Expert Insight: While a 100% dimethylpolysiloxane column can provide adequate separation for simple mixtures, a 5% phenyl-substituted column often offers a better balance of inertness and selectivity for a broader range of potential byproducts. For challenging separations involving various silane species, a specialized silane-specific column is highly recommended.
Optimizing GC Parameters for Robust Analysis
Fine-tuning the GC parameters is crucial for achieving optimal peak resolution, sensitivity, and analysis time.
| Parameter | Recommendation for 1,1,2,2-Tetramethyldisilane Analysis | Rationale |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without causing thermal degradation of the analyte. |
| Injection Mode | Split or Splitless | Split: For concentrated samples to avoid column overloading. A split ratio of 50:1 is a good starting point. Splitless: For trace analysis to maximize sensitivity. |
| Carrier Gas | Helium | Provides good efficiency and is compatible with most mass spectrometers. A constant flow rate of 1.0-1.5 mL/min is typical. |
| Oven Temperature Program | Initial Temp: 40-50 °C (hold 1-2 min) Ramp: 10-20 °C/min to 250-280 °C (hold 2-5 min) | A lower initial temperature allows for the separation of volatile components. The ramp rate can be adjusted to optimize the resolution of target analytes. A final hold ensures the elution of any less volatile compounds. |
Mass Spectrometer Settings for Confident Identification
The mass spectrometer provides the structural information necessary for unambiguous compound identification.
| Parameter | Recommendation for 1,1,2,2-Tetramethyldisilane Analysis | Rationale |
| Ionization Mode | Electron Ionization (EI) | The standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching. A standard electron energy of 70 eV is used.[4] |
| Mass Range | 35 - 400 amu | A wider mass range can be used for initial screening, but this range covers the expected molecular ions and fragments of 1,1,2,2-tetramethyldisilane and its likely byproducts. |
| Acquisition Mode | Full Scan | Essential for identifying unknown compounds in the reaction mixture. |
| Solvent Delay | 2-3 minutes | Prevents the high concentration of the injection solvent from saturating the detector. |
Experimental Workflow: From Sample to Data
The following workflow provides a step-by-step guide for the GC-MS analysis of a 1,1,2,2-tetramethyldisilane reaction mixture.
Caption: A typical workflow for the GC-MS analysis of a 1,1,2,2-tetramethyldisilane reaction mixture.
Data Interpretation: Decoding the Chromatogram and Mass Spectra
Chromatogram Analysis
The total ion chromatogram (TIC) displays the separation of the components in the mixture over time. Each peak represents a different compound. The retention time is a characteristic property of a compound under a specific set of chromatographic conditions.
Mass Spectral Fragmentation of 1,1,2,2-Tetramethyldisilane
The mass spectrum provides a fingerprint of a molecule. For 1,1,2,2-tetramethyldisilane (MW = 118.32 g/mol ), the electron ionization (EI) mass spectrum is characterized by several key fragments. The molecular ion (M⁺) at m/z 118 may be observed, but the most abundant peaks often correspond to stable fragment ions resulting from the cleavage of Si-Si and Si-C bonds.
Expected Fragmentation Pathways:
Caption: Simplified fragmentation pathway of 1,1,2,2-tetramethyldisilane in EI-MS.
Note: The presence of a peak at m/z 73, corresponding to the trimethylsilyl cation, is a common feature in the mass spectra of many organosilicon compounds and can arise from rearrangement processes.
Addressing Potential Challenges
1. Co-elution: In complex mixtures, some components may have similar retention times and co-elute. In such cases, deconvolution software or the use of a more selective column (e.g., a silane-specific phase) can be employed.
2. Thermal Decomposition: As mentioned, 1,1,2,2-tetramethyldisilane can decompose at high temperatures.[1][2] To minimize this, use the lowest possible injector and oven temperatures that still allow for good chromatography.
3. Gas-Phase Reactions in the Mass Spectrometer: In some high-resolution mass spectrometers, such as Orbitrap systems, gas-phase reactions with residual water can lead to unexpected ions, complicating spectral interpretation.[4] Awareness of this phenomenon is crucial for accurate data analysis.
Alternative and Complementary Analytical Techniques
While GC-MS is the primary tool for analyzing volatile and semi-volatile components, other techniques can provide valuable complementary information.
-
High-Performance Liquid Chromatography (HPLC): For non-volatile byproducts or thermally labile compounds, HPLC with a suitable detector (e.g., charged aerosol detector) can be employed.[5]
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For extremely complex mixtures, GCxGC offers significantly enhanced peak capacity and resolution, allowing for the separation of hundreds or even thousands of compounds in a single run.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis without the need for chromatographic separation.
Conclusion: A Framework for Robust Analysis
The successful GC-MS analysis of 1,1,2,2-tetramethyldisilane reaction mixtures hinges on a systematic approach to method development and a thorough understanding of the potential analytical challenges. By carefully selecting the appropriate GC column, optimizing instrumental parameters, and applying sound principles of data interpretation, researchers can confidently characterize their reaction products, ensuring the quality and purity required for their intended applications. This guide provides a comprehensive framework to achieve these goals, empowering scientists to navigate the complexities of silylation chemistry with greater confidence and precision.
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A Mechanistic Study of Thermal Decomposition of 1,1,2,2-Tetramethyldisilane Using Vacuum Ultraviolet Photoionization Time-of-Flight Mass Spectrometry. The Journal of Physical Chemistry A. [Link]
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A Mechanistic Study of Thermal Decomposition of 1,1,2,2-Tetramethyldisilane Using Vacuum Ultraviolet Photoionization Time-of-Flight Mass Spectrometry. ACS Publications. [Link]
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A Senior Application Scientist's Guide to ¹H and ²⁹Si NMR Characterization of 1,1,2,2-Tetramethyldisilane and Its Reaction Products
For researchers, scientists, and professionals in drug development, the precise characterization of organosilane compounds is paramount for ensuring the purity, stability, and reactivity of key intermediates and final products. Among these, 1,1,2,2-tetramethyldisilane [(CH₃)₂SiH]₂ serves as a versatile building block, and understanding its transformation is critical. This guide provides an in-depth comparison of ¹H and ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 1,1,2,2-tetramethyldisilane and its common reaction products, offering field-proven insights and supporting experimental data.
The Indispensable Role of NMR in Organosilane Characterization
While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) spectroscopy offer valuable information regarding molecular weight and functional groups, they often fall short in providing the unambiguous structural elucidation required for complex organosilane reaction mixtures. NMR spectroscopy, particularly the synergistic use of ¹H and ²⁹Si nuclei, offers a powerful, non-destructive method to probe the precise chemical environment of each atom, enabling confident identification of the starting material, intermediates, and final products.
The causality behind choosing NMR lies in its ability to provide detailed connectivity and electronic information. ¹H NMR is highly sensitive and provides information about the proton-bearing moieties, such as the methyl (CH₃) and silyl hydride (Si-H) groups. In contrast, ²⁹Si NMR, despite its lower sensitivity, directly probes the silicon backbone, providing unequivocal evidence of changes in the silicon's coordination and bonding environment.
Deciphering the Spectroscopic Signature of 1,1,2,2-Tetramethyldisilane
A thorough understanding of the NMR spectra of the starting material is the foundation for identifying its transformation products.
¹H NMR Spectrum of 1,1,2,2-Tetramethyldisilane
The ¹H NMR spectrum of 1,1,2,2-tetramethyldisilane is characterized by two key signals:
-
Methyl Protons (Si-CH₃): A sharp singlet appearing in the upfield region, typically around δ 0.1-0.2 ppm . The twelve equivalent methyl protons give rise to a single, intense peak.
-
Silyl Hydride Protons (Si-H): A multiplet, often a septet due to coupling with the six protons of the adjacent dimethylsilyl group, is expected in the region of δ 3.2-3.5 ppm . The chemical shift of the Si-H proton in the parent disilane (Si₂H₆) is reported to be around 3.25 ppm, providing a strong reference point[1]. The coupling constant (³JHH) for this interaction is typically small. Additionally, satellites arising from coupling to the ²⁹Si nucleus (J(²⁹Si-¹H)) can often be observed.
²⁹Si NMR Spectrum of 1,1,2,2-Tetramethyldisilane
Due to the low natural abundance (4.7%) and negative gyromagnetic ratio of the ²⁹Si nucleus, obtaining a ²⁹Si NMR spectrum requires specialized techniques to enhance sensitivity, such as polarization transfer methods (e.g., DEPT or INEPT)[2].
The ²⁹Si NMR spectrum of 1,1,2,2-tetramethyldisilane is predicted to show a single resonance in the upfield region, characteristic of silicon atoms in a disilane framework. Based on data from related compounds like 1,1,2,2-tetramethyl-1,2-diphenyldisilane (δ ≈ -17 ppm), the chemical shift for 1,1,2,2-tetramethyldisilane is anticipated to be in a similar range, likely between δ -15 and -25 ppm . In a proton-coupled spectrum, this signal would be split into a complex multiplet due to coupling with the methyl and hydride protons.
Comparative Analysis: Characterizing Key Reaction Products
1,1,2,2-tetramethyldisilane is susceptible to a variety of reactions, most notably oxidation and halogenation. NMR spectroscopy provides a clear window into these transformations.
Oxidation Products: Silanols and Disiloxanes
Mild oxidation of the Si-H bonds in 1,1,2,2-tetramethyldisilane leads to the formation of silanols, which can subsequently condense to form disiloxanes.
-
1,1,2,2-Tetramethyldisilane-1,2-diol (Predicted):
-
¹H NMR: The appearance of a broad singlet for the Si-OH protons (variable chemical shift, typically δ 1-5 ppm) and a downfield shift of the remaining Si-H proton signal would be indicative of partial oxidation. The methyl proton signal would also experience a slight downfield shift.
-
²⁹Si NMR: The silicon atoms bonded to hydroxyl groups would exhibit a significant downfield shift compared to the starting material, likely in the range of δ -10 to 0 ppm .
-
-
1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol (from rearrangement and condensation):
-
¹H NMR of a related compound, 1,1,3,3-tetramethyldisiloxane: Shows Si-H protons at δ 4.69 ppm and methyl protons at δ 0.18 ppm[3]. This indicates a significant downfield shift of the Si-H proton upon insertion of an oxygen atom into the Si-Si bond.
-
²⁹Si NMR: The chemical shifts would be indicative of D (R₂SiO) and M (R₃SiO) units in a siloxane chain, typically appearing in the range of δ -15 to -25 ppm .
-
Halogenation Products: Halodisilanes
Reaction with halogens or halogen sources will replace the Si-H bonds with Si-X bonds (X = Cl, Br).
-
1,2-Dichloro-1,1,2,2-tetramethyldisilane (Predicted):
-
¹H NMR: The most dramatic change would be the disappearance of the Si-H proton signal. The methyl proton signal would be expected to shift downfield due to the electron-withdrawing effect of the chlorine atom, likely to δ 0.4-0.6 ppm .
-
²⁹Si NMR: The presence of a halogen atom directly attached to the silicon causes a significant downfield shift. For chlorinated silanes, the shift can be substantial. A shift in the range of δ +10 to +30 ppm would be expected for this product.
-
Performance Comparison with Alternative Techniques
While NMR is a powerful tool, a multi-technique approach often provides the most comprehensive characterization.
| Technique | 1,1,2,2-Tetramethyldisilane & Products | Advantages | Limitations |
| ¹H NMR | Provides clear signals for methyl and Si-H protons, allowing for easy monitoring of reaction progress. | High sensitivity, rapid analysis, quantitative capabilities. | Can have signal overlap in complex mixtures. Does not directly probe the silicon backbone. |
| ²⁹Si NMR | Directly observes the silicon environment, providing definitive evidence of Si-Si, Si-O, and Si-X bond formation. | Unambiguous structural information about the silicon framework. Wide chemical shift range reduces overlap. | Low sensitivity requires longer acquisition times or specialized techniques. Not as readily available as ¹H NMR. |
| GC-MS | Can separate volatile components and provide their molecular weights. | Excellent for identifying volatile impurities and byproducts. High sensitivity. | May not be suitable for thermally labile or high molecular weight products. Isomeric compounds can be difficult to distinguish. Fragmentation patterns can be complex to interpret. |
| FTIR | Can identify the presence of key functional groups like Si-H (stretch around 2100 cm⁻¹), Si-O-Si (broad stretch around 1000-1100 cm⁻¹), and O-H (broad stretch around 3200-3600 cm⁻¹). | Rapid and inexpensive. Good for a quick assessment of functional group transformations. | Provides limited structural information. Not suitable for complex mixture analysis without separation. |
Experimental Protocols
Achieving high-quality NMR spectra for organosilanes, especially ²⁹Si NMR, requires careful attention to experimental parameters.
Protocol for ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). Ensure the solvent is dry, as residual water can react with the Si-H bonds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).
-
-
Spectrometer Setup:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-pulse ¹H spectrum.
-
Optimize the spectral width to cover the expected range of signals (typically -1 to 10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Protocol for ²⁹Si NMR Spectroscopy
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6 mL of deuterated solvent) to compensate for the low sensitivity of ²⁹Si.
-
To shorten the long relaxation times (T₁) of ²⁹Si nuclei, a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added at a low concentration (e.g., 10-20 mM). This is a crucial step for quantitative analysis.
-
-
Spectrometer Setup:
-
Tune and match the probe for the ²⁹Si frequency.
-
Employ a pulse sequence that enhances sensitivity, such as DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer). Inverse-gated decoupling should be used for quantitative measurements to suppress the Nuclear Overhauser Effect (NOE).
-
Set the spectral width to encompass the wide range of possible ²⁹Si chemical shifts (e.g., +50 to -100 ppm).
-
Acquire a significantly larger number of scans compared to ¹H NMR (hundreds to thousands) to achieve an adequate signal-to-noise ratio. The acquisition time can range from minutes to several hours depending on the sample concentration and the desired signal-to-noise ratio.
-
To avoid broad background signals from the glass NMR tube and probe, which can appear around -110 ppm, a blank spectrum of the solvent can be acquired and subtracted from the sample spectrum.
-
Visualizing the Characterization Workflow
Caption: Workflow for NMR characterization of organosilanes.
Conclusion
The synergistic application of ¹H and ²⁹Si NMR spectroscopy provides an unparalleled level of detail for the characterization of 1,1,2,2-tetramethyldisilane and its reaction products. While ¹H NMR offers high sensitivity for monitoring reaction kinetics and identifying proton-containing functional groups, ²⁹Si NMR delivers definitive structural information about the silicon backbone, which is often the site of chemical transformation. By understanding the principles behind these techniques and employing optimized experimental protocols, researchers can confidently elucidate the structures of complex organosilane products, ensuring the integrity and quality of their work. When combined with complementary techniques like GC-MS and FTIR, NMR spectroscopy forms the cornerstone of a robust analytical workflow for any scientist working with these versatile silicon compounds.
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Si NMR Some Practical Aspects. Pascal-Man. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
